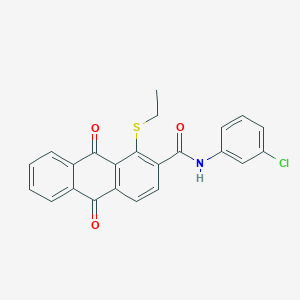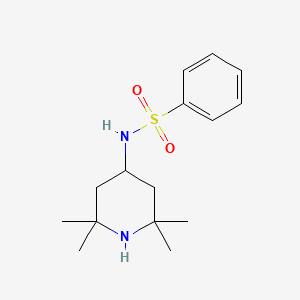![molecular formula C30H28N2O6 B11512785 N'-[2-hydroxy-2,2-bis(2-methoxyphenyl)acetyl]-N-(2-methoxyphenyl)benzohydrazide](/img/structure/B11512785.png)
N'-[2-hydroxy-2,2-bis(2-methoxyphenyl)acetyl]-N-(2-methoxyphenyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-hydroxy-2,2-bis(2-methoxyphenyl)acetyl]-N-(2-methoxyphenyl)benzohydrazide is a complex organic compound characterized by its unique structure, which includes multiple methoxy and hydroxy groups attached to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-hydroxy-2,2-bis(2-methoxyphenyl)acetyl]-N-(2-methoxyphenyl)benzohydrazide typically involves the following steps:
Formation of the Acyl Hydrazide: The initial step involves the reaction of 2-hydroxy-2,2-bis(2-methoxyphenyl)acetic acid with hydrazine hydrate to form the corresponding acyl hydrazide.
Condensation Reaction: The acyl hydrazide is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.
The reaction conditions generally require controlled temperatures, typically around 0-5°C for the initial formation of the acyl hydrazide, and room temperature for the condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions and purification processes such as recrystallization or chromatography would be essential.
Chemical Reactions Analysis
Types of Reactions
N’-[2-hydroxy-2,2-bis(2-methoxyphenyl)acetyl]-N-(2-methoxyphenyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium methoxide (NaOMe) or other strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzophenone derivatives, while reduction could produce benzyl alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’-[2-hydroxy-2,2-bis(2-methoxyphenyl)acetyl]-N-(2-methoxyphenyl)benzohydrazide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its multiple functional groups allow for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.
Mechanism of Action
The mechanism by which N’-[2-hydroxy-2,2-bis(2-methoxyphenyl)acetyl]-N-(2-methoxyphenyl)benzohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-hydroxy-2,2-diphenylacetyl]-N-(2-methoxyphenyl)benzohydrazide
- N’-[2-hydroxy-2,2-bis(4-methoxyphenyl)acetyl]-N-(4-methoxyphenyl)benzohydrazide
Uniqueness
N’-[2-hydroxy-2,2-bis(2-methoxyphenyl)acetyl]-N-(2-methoxyphenyl)benzohydrazide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
By understanding the synthesis, reactions, applications, and mechanisms of N’-[2-hydroxy-2,2-bis(2-methoxyphenyl)acetyl]-N-(2-methoxyphenyl)benzohydrazide, researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C30H28N2O6 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
N'-[2-hydroxy-2,2-bis(2-methoxyphenyl)acetyl]-N-(2-methoxyphenyl)benzohydrazide |
InChI |
InChI=1S/C30H28N2O6/c1-36-25-18-10-7-15-22(25)30(35,23-16-8-11-19-26(23)37-2)29(34)31-32(24-17-9-12-20-27(24)38-3)28(33)21-13-5-4-6-14-21/h4-20,35H,1-3H3,(H,31,34) |
InChI Key |
FYWNIGZFSAGFIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2OC)(C(=O)NN(C3=CC=CC=C3OC)C(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B11512702.png)

![(4E)-1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione](/img/structure/B11512718.png)
![2-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B11512722.png)
![ethyl 1-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11512724.png)
![2-[3-Acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B11512730.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11512735.png)
![N,N-dimethyl-4-{[3-oxo-3-(thiophen-2-yl)propyl]amino}benzamide](/img/structure/B11512737.png)
![4-[(3,5-dimethoxyphenyl)carbonyl]-N-(quinolin-6-yl)benzamide](/img/structure/B11512742.png)
![2',3'-Dioxo-3',6'-dihydro-2'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-A]isoquinoline]-1'-carbonitrile](/img/structure/B11512762.png)
![2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B11512767.png)
![3-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11512776.png)
![6,7-Diethoxy-1-[3-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11512782.png)
